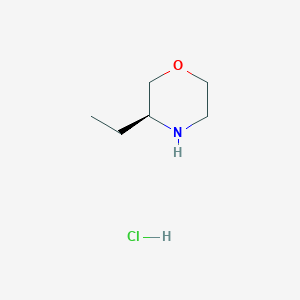

(S)-3-Ethylmorpholine hydrochloride

Descripción

The exact mass of the compound (S)-3-Ethylmorpholine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-3-Ethylmorpholine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-Ethylmorpholine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(3S)-3-ethylmorpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-2-6-5-8-4-3-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORJPOPZYIIQVBQ-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1COCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1COCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60736414 | |

| Record name | (3S)-3-Ethylmorpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60736414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218594-88-8 | |

| Record name | (3S)-3-Ethylmorpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60736414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-3-Ethylmorpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Structure Elucidation of (S)-3-Ethylmorpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise structural elucidation of chiral molecules is a cornerstone of modern drug development and chemical research. (S)-3-Ethylmorpholine hydrochloride, a morpholine derivative, presents a compelling case study for the application of a multi-technique analytical approach to unequivocally determine its constitution, configuration, and conformation. This guide provides a comprehensive walkthrough of the necessary spectroscopic and chromatographic methods, underpinned by the principles of scientific integrity and causality in experimental design. We will explore the roles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC), culminating in the definitive structural assignment by X-ray Crystallography. Each section is designed to not only outline the protocol but to also provide the rationale behind its selection and the interpretation of the resulting data.

Introduction: The Significance of Stereoisomerism in Morpholine Scaffolds

Morpholine and its derivatives are prevalent heterocyclic compounds in medicinal chemistry, valued for their favorable pharmacological properties.[1] The introduction of a chiral center, as in (S)-3-Ethylmorpholine, necessitates a rigorous and unambiguous determination of its three-dimensional structure. The biological activity of enantiomers can differ significantly, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even harmful. Therefore, the elucidation of the absolute stereochemistry of (S)-3-Ethylmorpholine hydrochloride is not merely an academic exercise but a critical step in its development as a potential pharmaceutical agent.

This guide will systematically address the analytical workflow for the complete structural characterization of (S)-3-Ethylmorpholine hydrochloride, emphasizing the synergy between different analytical techniques.

Foundational Analysis: Confirming Connectivity and Molecular Formula

The initial phase of structure elucidation focuses on establishing the molecular formula and the connectivity of the atoms within the molecule. This is primarily achieved through a combination of Mass Spectrometry and a suite of NMR experiments.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the free base, (S)-3-Ethylmorpholine, and offers insights into its structure through fragmentation patterns.

Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing hydrochloride salts. The resulting mass spectrum will primarily show the protonated molecule of the free base [M+H]⁺. High-resolution mass spectrometry (HRMS) is crucial for determining the exact elemental composition, thereby confirming the molecular formula.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve a small amount of (S)-3-Ethylmorpholine hydrochloride in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an ESI-MS system.

-

Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode.

-

Data Interpretation: The most abundant ion in the spectrum should correspond to the protonated molecule [C₆H₁₃NO + H]⁺. The measured m/z value from HRMS should be compared with the theoretical exact mass to confirm the elemental composition.

Expected Data Summary:

| Parameter | Expected Value |

| Molecular Formula | C₆H₁₃NO |

| Molar Mass | 115.17 g/mol [2] |

| [M+H]⁺ (m/z) | ~116.18 |

| HRMS [M+H]⁺ (m/z) | Calculated: 116.1075, Found: within ppm error |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[3] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for assigning all proton and carbon signals and confirming the connectivity.

Rationale: ¹H NMR provides information about the chemical environment and connectivity of protons. ¹³C NMR reveals the number and types of carbon atoms. 2D NMR experiments establish correlations between nuclei, allowing for the unambiguous assembly of the molecular structure. The protonation of the nitrogen by HCl is expected to cause a downfield shift of adjacent protons in the ¹H NMR spectrum.[4]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of (S)-3-Ethylmorpholine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra.

-

Data Interpretation:

-

¹H NMR: Identify signals for the ethyl group (a triplet and a quartet), the morpholine ring protons, and the N-H proton. Protons adjacent to the positively charged nitrogen will be shifted downfield.

-

¹³C NMR: Assign the six carbon signals corresponding to the ethyl group and the morpholine ring.

-

COSY: Confirm the coupling between protons on adjacent carbons, for instance, within the ethyl group and around the morpholine ring.

-

HSQC: Correlate each proton signal to its directly attached carbon atom.

-

HMBC: Establish long-range (2-3 bond) correlations between protons and carbons to piece together the molecular framework.

-

Expected NMR Data Summary (Illustrative):

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| CH₃ (Ethyl) | ~1.0 (t) | ~10 | H on CH₂ to C on CH₃ |

| CH₂ (Ethyl) | ~1.6 (q) | ~25 | H on CH₃ to C on CH₂ |

| C3-H | ~3.0 (m) | ~60 | H on C2 to C3, H on ethyl CH₂ to C3 |

| Morpholine CH₂'s | 2.8 - 4.0 (m) | 45 - 70 | Various cross-peaks confirming ring structure |

Visualization of Analytical Workflow:

Caption: Initial analytical workflow for establishing molecular formula and connectivity.

Functional Group Identification: Infrared Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Rationale: The IR spectrum will show characteristic absorption bands for the various bonds in (S)-3-Ethylmorpholine hydrochloride, such as C-H, C-O, and N-H bonds. The presence of the hydrochloride salt will influence the N-H stretching vibration.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Interpretation: Identify the characteristic absorption bands.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (salt) | 2700-2250 (broad) |

| C-H Stretch | 3000-2850 |

| C-O-C Stretch | 1150-1085 |

Stereochemical Determination: Proving the (S)-Configuration

Once the connectivity is established, the final and most critical step is to determine the absolute stereochemistry at the C3 position. A combination of chiral chromatography and, if possible, X-ray crystallography is employed.

Chiral High-Performance Liquid Chromatography (HPLC): Enantiomeric Purity

Chiral HPLC is the gold standard for separating enantiomers and determining the enantiomeric purity of a sample.[5][6][7]

Rationale: By using a chiral stationary phase (CSP), the two enantiomers of 3-Ethylmorpholine will interact differently with the CSP, leading to different retention times and allowing for their separation.[8][7] This confirms the sample is enantiomerically pure (or allows for the quantification of the enantiomeric excess).

Experimental Protocol: Chiral HPLC

-

Column Selection: Screen various chiral stationary phases (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®) to find one that provides baseline separation of the enantiomers.

-

Mobile Phase Optimization: Develop a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol), sometimes with a small amount of an amine modifier.

-

Analysis: Inject a solution of the sample onto the chiral HPLC column and monitor the elution profile with a UV detector.

-

Data Interpretation: A single peak corresponding to the retention time of the (S)-enantiomer confirms high enantiomeric purity. If a racemic standard is available, it can be used to identify the retention times of both enantiomers.

X-ray Crystallography: The Definitive Structure

Single-crystal X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule, including its absolute stereochemistry.[9]

Rationale: By diffracting X-rays off a single crystal of (S)-3-Ethylmorpholine hydrochloride, a detailed electron density map can be generated, from which the precise positions of all atoms in the crystal lattice can be determined. This allows for the unequivocal assignment of the (S)-configuration.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow a single crystal of suitable quality by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system.[10]

-

Data Collection: Mount the crystal on a goniometer and collect diffraction data using an X-ray diffractometer.[11]

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

-

Data Interpretation: The final refined structure will provide the precise bond lengths, bond angles, and the absolute configuration at the chiral center.

Visualization of the Structure Elucidation Pathway:

Caption: A comprehensive workflow for the structural elucidation of (S)-3-Ethylmorpholine hydrochloride.

Conclusion

The structural elucidation of (S)-3-Ethylmorpholine hydrochloride is a multi-faceted process that relies on the synergistic application of various analytical techniques. Mass spectrometry and a comprehensive suite of NMR experiments establish the molecular formula and atomic connectivity. Infrared spectroscopy confirms the presence of key functional groups. Finally, chiral HPLC verifies the enantiomeric purity, and X-ray crystallography provides the definitive and unambiguous assignment of the absolute stereochemistry. This rigorous, self-validating approach ensures the highest level of confidence in the final structural assignment, a prerequisite for any further development in the pharmaceutical and chemical industries.

References

-

ChemBK. (2024, April 9). (3S)-3-ethylmorpholine. Retrieved from [Link]

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]

-

Reddit. (2023, June 12). How to detect a HCl salt in organic compunds. Retrieved from [Link]

-

Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(3), 647-656. Retrieved from [Link]

- Patents Google. (n.d.). WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts.

-

ACS Omega. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. Retrieved from [Link]

-

Teixeira, J., Tiritan, M. E., Pinto, M. M. M., & Fernandes, C. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 24(5), 865. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

-

Ceska a Slovenska Farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

-

ResearchGate. (2008). Chiral HPLC for effective enantiomer separation. Retrieved from [Link]

-

Biocompare. (2024, September 18). NMR Spectroscopy Used to Directly Measure Molecular Chirality. Retrieved from [Link]

-

NIH. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Retrieved from [Link]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. chembk.com [chembk.com]

- 3. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. csfarmacie.cz [csfarmacie.cz]

- 6. researchgate.net [researchgate.net]

- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. reddit.com [reddit.com]

- 10. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts - Google Patents [patents.google.com]

commercial suppliers of (S)-3-Ethylmorpholine hydrochloride

An In-depth Technical Guide to Sourcing and Utilizing (S)-3-Ethylmorpholine Hydrochloride for Advanced Research and Pharmaceutical Development

Authored by a Senior Application Scientist

Abstract

(S)-3-Ethylmorpholine hydrochloride is a chiral morpholine derivative of significant interest to the pharmaceutical and fine chemical industries. Its stereospecific structure makes it a valuable chiral building block for the synthesis of complex molecular targets, particularly active pharmaceutical ingredients (APIs). This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview for sourcing, evaluating, and utilizing this critical reagent. We will delve into the commercial supplier landscape, essential quality control (QC) protocols, and key applications, ensuring a foundation of scientific integrity and practical, field-proven insights.

Introduction: The Strategic Importance of (S)-3-Ethylmorpholine Hydrochloride

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs. The introduction of a chiral center, as in (S)-3-Ethylmorpholine, provides a three-dimensional architecture that is crucial for specific molecular interactions with biological targets. The hydrochloride salt form enhances stability and improves handling properties, making it more amenable to storage and use in various reaction conditions.

The primary utility of (S)-3-Ethylmorpholine hydrochloride lies in its role as a chiral intermediate. The stereochemistry at the C-3 position is often transferred to the final molecule, making the enantiomeric purity of this starting material a critical quality attribute that directly impacts the purity and efficacy of the resulting API. As regulatory agencies like the FDA now encourage the development of single enantiomer medications, the demand for high-purity chiral building blocks is more pronounced than ever.[1]

Commercial Supplier Landscape and Qualification

Sourcing high-quality (S)-3-Ethylmorpholine hydrochloride is the foundational step for any research or development program. A reliable supply chain ensures consistency, purity, and scalability.

Identifying Commercial Suppliers

Several chemical suppliers specialize in providing chiral building blocks for research and bulk manufacturing. The following table summarizes key information for a selection of commercial suppliers offering (S)-3-Ethylmorpholine hydrochloride.

| Supplier | Product Code (Example) | CAS Number | Molecular Formula | Molecular Weight | Purity Specification |

| Manchester Organics | F39658 | 218594-88-8 | C₆H₁₃NO · HCl | 151.634 | 97% |

| BLDpharm (Lead Sciences) | BD242691 | 218594-88-8 | C₆H₁₄ClNO | 151.63 | 95% |

| ChemScene | CS-0118556 | 748117-01-3 ((S)-3-Ethylmorpholine base) | C₆H₁₃NO | 115.17 | Not specified |

| Hangzhou Shuyuan Pharmaceutical | Not specified | 218594-88-8 | C₆H₁₃NO | 115.17 (base) | Not specified |

Note: Data compiled from supplier websites.[2][3][4][5][6] Researchers should always obtain the latest specifications directly from the supplier.

A Framework for Supplier Qualification

Choosing a supplier, especially for later-stage development, requires a rigorous qualification process beyond comparing price and purity. The causality behind this diligence is to mitigate risks related to batch-to-batch variability, impurity profiles, and supply chain interruptions.

Caption: A workflow for qualifying a chemical supplier.

Key Qualification Questions:

-

Certificate of Analysis (CoA): Does the CoA provide detailed results for identity (e.g., ¹H NMR, IR), purity (e.g., HPLC), and enantiomeric excess (e.g., Chiral HPLC)?

-

Manufacturing Controls: Is the material produced under a quality management system such as ISO 9001 or, for later stages, Good Manufacturing Practices (GMP)?[7]

-

Traceability: Can the supplier provide batch records and demonstrate traceability of raw materials?

-

Impurity Profile: Can they provide information on potential impurities, including the undesired (R)-enantiomer?

Technical Profile and Synthesis Overview

A thorough understanding of the molecule's properties is essential for its effective use.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 218594-88-8 | [2][3][4] |

| Molecular Formula | C₆H₁₄ClNO | [3][4] |

| Molecular Weight | 151.63 g/mol | [2][4] |

| Appearance | Typically a white to off-white solid | General Knowledge |

| Storage Conditions | Inert atmosphere, Room Temperature | [3][4] |

General Synthesis Route

(S)-3-Ethylmorpholine is commonly prepared via the alkylation of morpholine followed by resolution or through asymmetric synthesis. One described method involves the reaction of morpholine with ethyl bromide in a basic medium.[8] Achieving the desired (S)-enantiomer requires a chiral resolution step or an asymmetric synthesis strategy, which is a key differentiator in supplier capability.

Caption: A generalized synthesis pathway for (S)-3-Ethylmorpholine HCl.

Quality Control and Analytical Methodologies

A self-validating system of protocols is crucial for ensuring the quality of incoming material. The goal of QC is to confirm identity, strength, purity, and quality before use in synthesis.[9]

Critical Quality Attributes

-

Identity: Confirms the correct molecular structure.

-

Purity (Assay): Quantifies the percentage of the desired compound.

-

Enantiomeric Purity (ee): Measures the excess of the (S)-enantiomer over the (R)-enantiomer. This is paramount for chiral-specific applications.

-

Residual Solvents & Water Content: Important for process consistency and safety.

Recommended Analytical Workflows

The following protocols are representative methodologies based on standard practices for similar amine hydrochlorides and chiral molecules.[10][11][12]

Caption: Incoming raw material quality control workflow.

Protocol 1: Purity Determination by Reverse-Phase HPLC

-

Principle: This method separates the main compound from non-chiral impurities based on polarity.

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase: A gradient of (A) 0.1% Trifluoroacetic acid in Water and (B) 0.1% Trifluoroacetic acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.[12]

-

Sample Preparation: Dissolve a known quantity of (S)-3-Ethylmorpholine hydrochloride in the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile) to a concentration of ~1 mg/mL.

-

Procedure:

-

Equilibrate the column for at least 15 minutes.

-

Inject 10 µL of the sample.

-

Run the gradient (e.g., 5% B to 95% B over 20 minutes).

-

Calculate purity based on the area percentage of the main peak.

-

Protocol 2: Enantiomeric Purity by Chiral HPLC

-

Principle: This method separates the (S)- and (R)-enantiomers using a chiral stationary phase. Capillary electrophoresis (CE) is also a powerful alternative for enantioseparation.[1]

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or similar).

-

Mobile Phase: Isocratic mixture of Hexane and Isopropanol with a small amount of a basic modifier like Diethylamine (e.g., 80:20:0.1 v/v/v). Note: The exact mobile phase must be optimized for the specific column.

-

Flow Rate: 0.8 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve ~1 mg/mL in the mobile phase. The hydrochloride salt may require neutralization before injection to improve peak shape.

-

Procedure:

-

Equilibrate the column until a stable baseline is achieved.

-

Inject a racemic standard (if available) to confirm the resolution and elution order of the enantiomers.

-

Inject the sample solution (10 µL).

-

Calculate the enantiomeric excess (% ee) using the formula: ee = [((Area_S - Area_R) / (Area_S + Area_R)) * 100]

-

Applications in Research and Drug Development

(S)-3-Ethylmorpholine hydrochloride serves as a versatile intermediate. Its primary application is in asymmetric synthesis, where its pre-defined stereocenter is incorporated into a larger, more complex molecule.

For instance, it can be used in nucleophilic substitution reactions where the morpholine nitrogen acts as the nucleophile, or the secondary amine can be functionalized to build out more complex structures. The ethyl group provides a specific steric and electronic profile that can be crucial for binding to a target protein. While specific drug synthesis pathways involving this exact molecule are often proprietary, its structural similarity to components of known analgesics and other CNS-active agents suggests its utility in these therapeutic areas.[13][14]

Conclusion

The successful integration of (S)-3-Ethylmorpholine hydrochloride into a research or drug development pipeline is contingent on more than a simple purchase. It requires a strategic approach to sourcing, a rigorous and scientifically sound quality control framework, and a deep understanding of the molecule's chemical properties. By implementing the evaluation criteria and analytical protocols outlined in this guide, researchers and developers can establish a self-validating system that ensures the integrity of their starting materials. This diligence is not merely a procedural formality; it is the bedrock upon which reproducible research and safe, effective pharmaceuticals are built.

References

-

ChemBK. (2024). (3S)-3-ethylmorpholine. Retrieved from [Link]

-

Journal of the American Pharmaceutical Association. (1947). A convenient laboratory preparation of ethylmorphine hydrochloride, U. S. P. XIII. Retrieved from [Link]

-

Lead Sciences. (n.d.). (S)-3-Ethylmorpholine hydrochloride. Retrieved from [Link]

-

Pawar, S. D., et al. (2022). Synthesis, characterization, method development, and validation of nor-ethylmorphine hydrochloride reference material using established analytical techniques for dope control analysis. Drug Testing and Analysis, 14(2), 388-392. Retrieved from [Link]

-

Manipal Research Portal. (n.d.). Synthesis, characterization, method development, and validation of nor-ethylmorphine hydrochloride reference material.... Retrieved from [Link]

-

PubChem. (n.d.). 3-O-Ethylmorphine hydrochloride. Retrieved from [Link]

-

Gáspár, A., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7048. Retrieved from [Link]

-

ElMeshad, A. N., & El-Nabarawi, M. A. (2020). Core in Cup Ethylmorphine Hydrochloride Tablet for Dual Fast and Sustained Pain Relief: Formulation, Characterization, and Pharmacokinetic Study. AAPS PharmSciTech, 21(7), 241. Retrieved from [Link]

-

Yibo Research & Academic Press. (n.d.). Quality Control in Pharmaceutical Manufacturing: Principles and Practices. Retrieved from [Link]

-

ResearchGate. (2020). Core in Cup Ethylmorphine Hydrochloride Tablet for Dual Fast and Sustained Pain Relief.... Retrieved from [Link]

-

SYNCROPHARM. (2024). Pharma Quality Control Strategies for Drug Development and Regulatory Compliance. Retrieved from [Link]

-

Değim, T., et al. (2001). Simultaneous determination of codeine and ethyl morphine HCL in tablet formulations using LC. Journal of Pharmaceutical and Biomedical Analysis, 26(1), 15-21. Retrieved from [Link]

-

Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening... Analytical Methods. Retrieved from [Link]

-

Xu, Z. (2022). Considerations on Regulatory Quality Control in Pharmaceutical Industry. Advances in Economics, Business and Management Research, 649, 324-328. Retrieved from [Link]

-

Simpliance. (2023). Different Types of Quality Control in Pharmaceutical Industry. Retrieved from [Link]

-

Phan, K., et al. (2022). A Review of Analytical Methods for Codeine Determination. Analytica, 3(4), 366-381. Retrieved from [Link]

Sources

- 1. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. (S)-3-Ethylmorpholine hydrochloride - Lead Sciences [lead-sciences.com]

- 4. 218594-88-8|(S)-3-Ethylmorpholine hydrochloride|BLD Pharm [bldpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. (S)-3-Ethylmorpholine hydrochloride, China (S)-3-Ethylmorpholine hydrochloride Selling, Selling China (S)-3-Ethylmorpholine hydrochloride, Shuyuan [chemnet.com]

- 7. researchgate.net [researchgate.net]

- 8. chembk.com [chembk.com]

- 9. Pharma Quality Control in Drug Development and Compliance | AMSbiopharma [amsbiopharma.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, characterization, method development, and validation of nor-ethylmorphine hydrochloride reference material using established analytical techniques for dope control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simultaneous determination of codeine and ethyl morphine HCL in tablet formulations using LC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Core in Cup Ethylmorphine Hydrochloride Tablet for Dual Fast and Sustained Pain Relief: Formulation, Characterization, and Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Unlocking Chiral Precision: (S)-3-Ethylmorpholine Hydrochloride as a Strategic Building Block in Drug Discovery

[1]

Executive Summary

The morpholine ring is a "privileged scaffold" in medicinal chemistry, widely utilized to optimize solubility, reduce lipophilicity (LogP), and improve metabolic stability. While 3-methylmorpholine is a common chiral variant, (S)-3-Ethylmorpholine hydrochloride (CAS: 218594-88-8) offers a distinct steric profile.[1] The ethyl group at the C3 position introduces a larger hydrophobic volume than the methyl analog, potentially enhancing selectivity in ATP-binding pockets of kinases or allosteric sites of GPCRs.

This guide provides a comprehensive technical workflow for utilizing (S)-3-Ethylmorpholine HCl. It covers critical handling protocols, specifically the "free-basing" requirement for transition-metal catalyzed cross-couplings, and details optimized reaction conditions for Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination.

Material Properties & Handling

(S)-3-Ethylmorpholine is typically supplied as the hydrochloride salt to ensure stability and prevent oxidation or moisture absorption.[1]

| Property | Specification |

| Chemical Name | (S)-3-Ethylmorpholine hydrochloride |

| CAS Number | 218594-88-8 |

| Molecular Formula | C₆H₁₃NO[1][2][3] · HCl |

| Molecular Weight | 151.63 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water, MeOH, DMSO; sparingly soluble in Et₂O |

| Chirality | (S)-enantiomer; typically >97% ee |

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base is hygroscopic and sensitive to CO₂ (carbamate formation).

Core Workflow: From Salt to Scaffold

The hydrochloride salt is non-nucleophilic. For reactions requiring the lone pair on the nitrogen (SNAr, Amide Coupling, Pd-catalysis), the amine must be liberated.

Diagram 1: Activation Workflow

The following Graphviz diagram illustrates the decision matrix for handling the salt form based on the intended downstream chemistry.

Figure 1: Decision matrix for processing (S)-3-Ethylmorpholine HCl based on reaction sensitivity.

Experimental Protocols

Protocol A: In-Situ SNAr Reaction (Kinase Inhibitor Synthesis)

Context: This method is ideal for reacting the morpholine with activated heteroaryl halides (e.g., 4-chloropyrimidine, 6-chloroquinazoline).[1]

Reagents:

-

Heteroaryl Chloride (1.0 equiv)[1]

-

DIPEA (N,N-Diisopropylethylamine) (2.5 - 3.0 equiv)[1]

-

Solvent: IPA (Isopropanol) or n-BuOH[1]

Procedure:

-

Charge: In a reaction vial, suspend (S)-3-Ethylmorpholine HCl (151 mg, 1.0 mmol) and the Heteroaryl Chloride (1.0 mmol) in IPA (3 mL).

-

Activate: Add DIPEA (0.52 mL, 3.0 mmol). Note: The solution should become clear as the free base is liberated and the HCl is scavenged.

-

Heat: Seal the vial and heat to 80–100°C for 4–12 hours. Monitor by LC-MS.[4]

-

Workup: Cool to RT. Volatiles can be removed in vacuo.

-

Purification: The residue is typically purified via Flash Chromatography (DCM/MeOH gradient).

-

Critical Check: Ensure the basic DIPEA salts are removed; an aqueous wash (NaHCO₃) is recommended before chromatography.

-

Protocol B: Isolation of Free Base (For Pd-Catalysis)

Context: Palladium catalysts can be inhibited by amine salts or excess halide ions.[1] Isolating the free base improves yields in Buchwald-Hartwig couplings.

Procedure:

-

Dissolve (S)-3-Ethylmorpholine HCl (10 g) in minimal water (10 mL).[1]

-

Cool to 0°C and slowly add 50% w/w NaOH solution until pH > 12.

-

Extract exhaustively with DCM (3 x 20 mL) or MTBE.

-

Dry organic layer over anhydrous Na₂SO₄ (Do not use acidic drying agents).

-

Filter and concentrate carefully (Rotavap bath < 30°C, mild vacuum) as the free base is semi-volatile.

-

Yield: Expect a colorless oil. Use immediately.

Protocol C: Buchwald-Hartwig Amination

Context: Coupling with unactivated aryl bromides.[1]

Reagents:

-

(S)-3-Ethylmorpholine (Free Base) (1.2 equiv)[1]

-

Pd(OAc)₂ (5 mol%)[1]

-

Ligand: BINAP or XPhos (10 mol%)[1]

-

Base: Cs₂CO₃ (2.0 equiv)[1]

-

Solvent: Toluene or 1,4-Dioxane (anhydrous)[1]

Procedure:

-

Inert: Purge reaction vessel with Argon.

-

Charge: Add Aryl Bromide, Pd source, Ligand, and Base.

-

Add Amine: Add the Free Base (S)-3-Ethylmorpholine via syringe.[1]

-

Heat: Reflux (100–110°C) for 16 hours.

-

Filtration: Filter through Celite to remove Pd residue.

Comparative Data: Steric Impact

The ethyl group at C3 creates a different steric environment compared to the methyl analog. This can be quantified by the reaction time required for SNAr completion, as the nucleophile is more hindered.

Table 1: Relative Reactivity in SNAr (4-chloropyrimidine, 80°C, IPA)

| Nucleophile | Steric Bulk (A-value) | Time to >95% Conv. | Notes |

| Morpholine (unsub) | Low | 1.5 h | Rapid, no steric clash |

| (S)-3-Methylmorpholine | Medium | 4.0 h | Moderate hindrance |

| (S)-3-Ethylmorpholine | High | 8.5 h | Requires longer time/higher temp |

Insight: While the reaction is slower, the resulting product often exhibits higher selectivity in biological assays due to the restricted rotation of the ethyl group in the binding pocket.

Quality Control: Enantiomeric Excess (ee%)

Maintaining chirality is vital. Racemization can occur under harsh basic conditions if the temperature is excessive.

Analytical Method (Chiral HPLC):

References

-

Morpholine Scaffolds in Medicinal Chemistry: Kourouli, T. et al. "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." Current Medicinal Chemistry, 2020.[6][7] Link Explains the "privileged" nature of the morpholine ring in drug design.

- Chiral Synthesis & Applications: Gharpure, S. J. et al. "Synthesis of Biologically Important Chiral Morpholine Derivatives." Journal of Medicinal Chemistry, cited contextually for general chiral morpholine utility.

-

Safety & Handling: Fisher Scientific. "Safety Data Sheet: (S)-3-Methylmorpholine hydrochloride" (Analogous handling data). Link

-

Commercial Availability & Properties: BLD Pharm. "(S)-3-Ethylmorpholine hydrochloride Product Data." Link

Sources

- 1. chembk.com [chembk.com]

- 2. 218594-88-8|(S)-3-Ethylmorpholine hydrochloride|BLD Pharm [bldpharm.com]

- 3. (S)-3-Ethylmorpholine hydrochloride - Lead Sciences [lead-sciences.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. banglajol.info [banglajol.info]

- 6. technologynetworks.com [technologynetworks.com]

- 7. researchgate.net [researchgate.net]

protocol for N-alkylation of (S)-3-Ethylmorpholine hydrochloride

An Application Guide to the Synthesis of N-Alkylated (S)-3-Ethylmorpholine Derivatives from the Hydrochloride Salt

For inquiries, please contact: Senior Application Scientist, Gemini Division Google Research

Abstract

This technical guide provides detailed protocols and scientific rationale for the N-alkylation of (S)-3-Ethylmorpholine hydrochloride, a common starting material in pharmaceutical and materials science research. The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Its derivatives are pivotal in the development of therapeutics targeting the central nervous system (CNS), where they can improve solubility and brain permeability.[3][4] This document addresses the primary challenge of utilizing the chemically stable but nucleophilically inert hydrochloride salt. Two robust and widely applicable protocols are presented: direct N-alkylation via nucleophilic substitution and N-alkylation via reductive amination. We delve into the mechanistic underpinnings, critical parameter selection, step-by-step experimental procedures, and troubleshooting for each method, empowering researchers to confidently synthesize novel N-substituted (S)-3-Ethylmorpholine analogs.

Introduction: The Strategic Importance of the N-Alkylated Morpholine Scaffold

The morpholine ring is a cornerstone in modern drug discovery. Its unique physicochemical properties—a weak basic nitrogen, a hydrogen bond-accepting oxygen, and a flexible chair-like conformation—make it an invaluable tool for medicinal chemists.[3] Incorporating this scaffold can modulate a compound's pKa, improve aqueous solubility, and enhance metabolic stability, all of which are critical for optimizing drug-like properties.[4] Specifically, the introduction of diverse alkyl groups onto the morpholine nitrogen allows for the fine-tuning of a molecule's steric and electronic properties, enabling precise interactions with biological targets.[1]

However, commercially available chiral morpholines like (S)-3-Ethylmorpholine are often supplied as hydrochloride salts for enhanced stability and ease of handling. This presents a fundamental chemical challenge: the protonated nitrogen atom is electrophilic, not nucleophilic, rendering it incapable of participating in standard alkylation reactions. Therefore, any successful N-alkylation strategy must first address the liberation of the free secondary amine. This guide provides a comprehensive framework for achieving this transformation efficiently and with high yield.

Foundational Concepts: From Inert Salt to Reactive Nucleophile

The core of the challenge lies in the acid-base chemistry of the amine. The lone pair of electrons on the nitrogen of the free (S)-3-Ethylmorpholine is what makes it a nucleophile, capable of attacking electrophilic carbon centers.[5] In the hydrochloride salt, this lone pair is engaged in a bond with a proton, forming a quaternary ammonium cation which lacks nucleophilicity.

The general workflow for the N-alkylation of an amine hydrochloride salt involves two key decision points, as illustrated below.

Caption: General workflow for the N-alkylation of (S)-3-Ethylmorpholine HCl.

The first step is always the deprotonation of the ammonium salt to generate the reactive free amine. This can be performed as a separate workup step (ex-situ) or, more conveniently, by including a suitable base in the reaction mixture (in-situ). Following this activation, the researcher can choose between two primary alkylation strategies.

Protocol I: Direct N-Alkylation with Alkyl Halides

Direct alkylation is a classic and straightforward SN2 reaction where the nucleophilic morpholine nitrogen attacks an alkyl halide.[6] This method is particularly effective for introducing primary and some secondary alkyl groups. A significant challenge with direct alkylation of amines is the potential for over-alkylation; however, since (S)-3-Ethylmorpholine is a secondary amine, the major risk is the formation of a quaternary ammonium salt, which can often be controlled with stoichiometry.[7][8]

Mechanism & Rationale

The reaction proceeds via a one-step nucleophilic substitution. The free amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-N bond. The initial product is an ammonium salt, which is then deprotonated by the base present in the mixture to yield the final tertiary amine product.

Caption: The S_N2 mechanism for direct N-alkylation of a secondary amine.

Critical Parameter Selection:

| Parameter | Choice & Rationale |

| Base | Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA/Hünig's base) . A non-nucleophilic base is essential. K₂CO₃ is an inexpensive, effective inorganic base. DIPEA is a sterically hindered organic base that is soluble in organic solvents and is excellent for preventing the formation of quaternary ammonium salts.[9] At least 2.0 equivalents are required: one to neutralize the starting HCl salt and one to scavenge the H-X generated during the reaction. |

| Alkyl Halide | Reactivity order: R-I > R-Br > R-Cl . Alkyl bromides offer a good balance of reactivity and stability. Alkyl chlorides are less reactive but more cost-effective and may require harsher conditions or a catalyst like NaI (Finkelstein reaction conditions).[10] |

| Solvent | Acetonitrile (CH₃CN) or Dimethylformamide (DMF) . Polar aprotic solvents are ideal as they solvate the cation but not the nucleophile, accelerating the SN2 reaction rate.[9] |

| Temperature | Room temperature to 80 °C . The reaction is typically heated to ensure a reasonable rate, especially with less reactive alkyl halides like chlorides. Higher temperatures can promote side reactions like elimination, particularly with sterically hindered alkyl halides. |

Detailed Step-by-Step Protocol

This protocol describes the N-alkylation using 1-bromobutane as a representative alkyl halide.

Materials:

-

(S)-3-Ethylmorpholine hydrochloride (1.0 eq)

-

1-Bromobutane (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.5 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Drying tube or Nitrogen/Argon atmosphere setup

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (S)-3-Ethylmorpholine hydrochloride (e.g., 1.00 g, 6.04 mmol).

-

Add anhydrous, powdered potassium carbonate (e.g., 2.09 g, 15.1 mmol, 2.5 eq).

-

Add anhydrous acetonitrile (e.g., 20 mL).

-

Stir the suspension vigorously for 15 minutes at room temperature to facilitate the in-situ formation of the free amine.

-

Add 1-bromobutane (e.g., 0.72 mL, 6.64 mmol, 1.1 eq) to the suspension via syringe.

-

Heat the reaction mixture to 60-70 °C using an oil bath.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude oil by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-butyl-(S)-3-ethylmorpholine.

Protocol II: N-Alkylation via Reductive Amination

Reductive amination is a powerful and highly versatile method for forming C-N bonds. It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in-situ by a mild reducing agent.[11] This method is often preferred for synthesizing more complex amines and demonstrates excellent functional group tolerance. Crucially, it completely avoids the over-alkylation issues seen with alkyl halides.

Mechanism & Rationale

The reaction begins with the nucleophilic attack of the free morpholine on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient, electrophilic iminium ion. A hydride reducing agent, present in the same pot, then selectively reduces the iminium ion to the desired tertiary amine.

Caption: Simplified mechanism of one-pot reductive amination.

Critical Parameter Selection:

| Parameter | Choice & Rationale |

| Base (optional) | Triethylamine (TEA) or DIPEA . If starting from the HCl salt, 1.0-1.1 equivalents of a tertiary amine base are needed to liberate the free morpholine. Some protocols proceed without an added base, relying on the reaction equilibrium, but including a base is often more reliable.[12] |

| Carbonyl | Aldehydes or Ketones . Aldehydes are generally more reactive than ketones. The choice dictates the alkyl group to be installed. |

| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) . STAB is the reagent of choice. It is a mild and selective hydride donor that is not reactive towards most carbonyls but is highly effective at reducing the intermediate iminium ion. It is also tolerant of mildly acidic conditions often used to catalyze iminium formation and does not reduce other sensitive functional groups.[11] |

| Solvent | 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) . DCE is the most common solvent for STAB reductions. THF is another suitable alternative.[11] |

| Additive | Acetic Acid (AcOH, catalytic) . A small amount of acetic acid can be used to catalyze the formation of the iminium ion, especially with less reactive ketones.[11] |

Detailed Step-by-Step Protocol

This protocol describes the reductive amination using isobutyraldehyde as a representative aldehyde.

Materials:

-

(S)-3-Ethylmorpholine hydrochloride (1.0 eq)

-

Triethylamine (TEA) (1.1 eq)

-

Isobutyraldehyde (1.2 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

1,2-Dichloroethane (DCE), anhydrous

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add (S)-3-Ethylmorpholine hydrochloride (e.g., 1.00 g, 6.04 mmol).

-

Add anhydrous 1,2-dichloroethane (e.g., 25 mL) followed by triethylamine (e.g., 0.92 mL, 6.64 mmol, 1.1 eq).

-

Stir the mixture at room temperature for 20 minutes.

-

Add isobutyraldehyde (e.g., 0.66 mL, 7.25 mmol, 1.2 eq) and stir for another 30 minutes to allow for iminium ion formation.

-

In one portion, carefully add sodium triacetoxyborohydride (e.g., 1.92 g, 9.06 mmol, 1.5 eq). The addition may be slightly exothermic.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete in 2-6 hours.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-isobutyl-(S)-3-ethylmorpholine.

Method Selection Guide

The choice between direct alkylation and reductive amination depends on the desired final product and the available starting materials.

| Feature | Direct Alkylation (with Alkyl Halides) | Reductive Amination (with Carbonyls) |

| Substrate Scope | Best for primary and unhindered secondary alkyl groups. | Extremely broad; works with a vast range of aldehydes and ketones. |

| Key Reagents | Alkyl Halide, Non-nucleophilic Base | Carbonyl Compound, Mild Reducing Agent (STAB) |

| Side Reactions | Quaternary salt formation (over-alkylation), Elimination (E2) reactions.[8] | Generally very clean; potential for self-condensation of some aldehydes. |

| Functional Group Tolerance | Moderate. Sensitive to base-labile groups. | Excellent. Tolerates esters, amides, nitro groups, etc.[11] |

| Advantages | Simple reagents, straightforward setup. | High selectivity, broad scope, avoids over-alkylation. |

| Disadvantages | Risk of over-alkylation, potential for elimination. | Requires a specific carbonyl precursor, STAB is moisture-sensitive. |

Conclusion

The N-alkylation of (S)-3-Ethylmorpholine hydrochloride is a critical transformation for accessing a wide array of valuable chemical entities for drug discovery and materials science. While the hydrochloride salt form presents an initial hurdle, it is readily overcome by proper base selection. Both direct alkylation with alkyl halides and reductive amination with carbonyl compounds are highly effective and reliable methods. Direct alkylation offers a simple and rapid route for introducing simple alkyl chains, whereas reductive amination provides unparalleled versatility and control for synthesizing more complex and functionally diverse molecules. By understanding the principles and following the detailed protocols outlined in this guide, researchers can effectively leverage (S)-3-Ethylmorpholine hydrochloride as a versatile building block for innovation.

References

- Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob06981a]

- Amine synthesis by reductive amination (reductive alkylation).Organic Chemistry Portal. [URL: https://www.organic-chemistry.

- N-alkylation of morpholine with other alcohols.ResearchGate. [URL: https://www.researchgate.net/figure/N-alkylation-of-morpholine-with-other-alcohols_tbl1_230867862]

- Synthesis and SAR of morpholine and its derivatives: A review update.E3S Web of Conferences. [URL: https://www.e3s-conferences.org/articles/e3sconf/abs/2024/56/e3sconf_rawmu2024_01051/e3sconf_rawmu2024_01051.html]

- Methods for preparing n-substituted morpholine compounds.Google Patents. [URL: https://patents.google.

- Synthesis of N-substituted morpholine nucleoside derivatives.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32744889/]

- Process for preparing morpholine hydrochloride as precursor of monoxydine.Google Patents. [URL: https://patents.google.

- Synthesis of Amines.Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines_and_Heterocycles/24.06%3A_Synthesis_of_Amines]

- The preparation method of N-alkylmorpholine compound.Google Patents. [URL: https://patents.google.

- Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.ResearchGate. [URL: https://www.researchgate.

- N-Alkylation of Opiates.Google Patents. [URL: https://patents.google.

- An investigation of the N-demethylation of 3-deoxymorphine and the affinity of the alkylation products to μ, δ, and κ receptors.ResearchGate. [URL: https://www.researchgate.

- Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid.ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.1c00481]

- Alkylation of Amines, Part 1: with Alkyl Halides.YouTube. [URL: https://www.youtube.

- Green Synthesis of Morpholines via Selective Monoalkylation of Amines.ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c751a1930366997ac55f75]

- Alkylation of Amines.University of Calgary. [URL: https://www.chem.ucla.

- Alkylation of Amines (Sucks!).Master Organic Chemistry. [URL: https://www.masterorganicchemistry.

- An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base.ResearchGate. [URL: https://www.researchgate.net/publication/239533350_An_efficient_and_operationally_convenient_general_synthesis_of_tertiary_amines_by_direct_alkylation_of_secondary_amines_with_alkyl_halides_in_the_presence_of_Huenig's_base]

- Challenging reductive amination.Reddit. [URL: https://www.reddit.

- Occurrence of Morpholine in Central Nervous System Drug Discovery.PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7949147/]

- A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor.ThalesNano. [URL: https://thalesnano.

- N-alkylation of amides with alkyl halides?Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.

- Occurrence of Morpholine in Central Nervous System Drug Discovery.ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00729]

- Alkylation of Amines by Alkyl Halides.Chemistry LibreTexts. [URL: https://chem.libretexts.org/Courses/Athabasca_University/Chemistry_350%3A_Organic_Chemistry_I/20%3A_Amines/20.05%3A_Reactions_of_Amines/20.05.

- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.Wiley Online Library. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/slct.201904746]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. researchgate.net [researchgate.net]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Ch22: Alkylation of Amines [chem.ucalgary.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. US20110269964A1 - N-Alkylation of Opiates - Google Patents [patents.google.com]

- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 12. Synthesis of N-substituted morpholine nucleoside derivatives [pubmed.ncbi.nlm.nih.gov]

Application Note: Advanced Crystallization Protocols for (S)-3-Ethylmorpholine Hydrochloride

[1]

Executive Summary

(S)-3-Ethylmorpholine Hydrochloride is a high-value chiral heterocyclic amine used as a scaffold in kinase inhibitors and other bioactive small molecules.[1] Unlike its achiral or racemic counterparts, the (S)-enantiomer requires strict control over optical purity (ee%) and solid-state form.[1]

This guide moves beyond basic "dissolve and cool" instructions. It provides a Quality by Design (QbD) approach to salt formation and crystallization, specifically addressing the compound's tendency to "oil out" and the thermodynamic requirements for maximizing enantiomeric excess during the isolation phase.

Physicochemical Profile & Solubility Logic

Before initiating crystallization, the thermodynamic landscape of the molecule must be understood.[2] (S)-3-Ethylmorpholine HCl is a polar ionic salt derived from a lipophilic free base.[1]

Solubility Mapping

Amine hydrochlorides typically exhibit high solubility in water and lower alcohols (methanol, ethanol) and low solubility in non-polar solvents (heptane, ethers).[1][2]

| Solvent Class | Representative Solvent | Solubility (25°C) | Role in Process |

| Protic Polar | Methanol, Water | Very High (>200 mg/mL) | Dissolution Solvent (Avoid water if possible to speed drying) |

| Polar Aprotic | Ethanol, Isopropanol (IPA) | Moderate - High | Primary Solvent (Ideal for cooling crystallization) |

| Esters | Ethyl Acetate, Isopropyl Acetate | Low - Moderate | Anti-Solvent / Co-solvent |

| Ethers | MTBE, THF, 1,4-Dioxane | Very Low | Strong Anti-Solvent (Risk of oiling out) |

| Hydrocarbons | Heptane, Toluene | Insoluble | Wash Solvent only |

Critical Material Attributes (CMAs)

-

Melting Point: ~160–165°C (Dependent on hydrate form).[1]

-

Hygroscopicity: Moderately hygroscopic.[1][2] Handling in <40% RH recommended.[1][2]

-

Chiral Integrity: The crystallization process must not racemize the stereocenter.[1] Avoid excessive heating (>70°C) in strongly acidic aqueous media for prolonged periods.[1]

Process Development Strategy

The synthesis of (S)-3-Ethylmorpholine often proceeds via reduction of (S)-3-morpholinone or cyclization of L-serine derivatives.[1] The final step is salt formation.[1]

The "Oiling Out" Challenge

Secondary amine salts often undergo Liquid-Liquid Phase Separation (LLPS) (oiling out) before crystallizing, particularly when a strong anti-solvent (like diethyl ether) is added too quickly to a concentrated alcoholic solution.[1] This traps impurities and results in an amorphous gum rather than a crystalline solid.[1]

Solution: Use a Cooling + Mild Anti-Solvent approach (e.g., IPA/Ethyl Acetate) rather than a "Crash" precipitation (e.g., MeOH/Ether).[1][2]

Workflow Diagram (DOT Visualization)

Caption: Workflow for the controlled crystallization of (S)-3-Ethylmorpholine HCl, featuring a feedback loop for managing oiling-out events.

Detailed Experimental Protocol

Reagents[1][2][3][4][5][6]

-

Substrate: Crude (S)-3-Ethylmorpholine (Free Base).[1]

-

Acid Source: 4M HCl in Dioxane or 5-6M HCl in Isopropanol (Preferred to avoid water).[1]

-

Solvents: Isopropanol (IPA) [HPLC Grade], Ethyl Acetate (EtOAc) [HPLC Grade].[1][2]

Step-by-Step Procedure

Step 1: Dissolution and Salt Formation[2]

-

Charge 10.0 g of (S)-3-Ethylmorpholine (free base) into a 250 mL 3-neck round bottom flask equipped with a mechanical stirrer and internal thermometer.

-

Add 40 mL of Ethyl Acetate and stir at 20°C.

-

Place the flask in an ice/water bath to maintain internal temperature <25°C (Reaction is exothermic).

-

Slowly add 1.1 equivalents of HCl (e.g., HCl in IPA) dropwise.

-

Note: A white precipitate or turbidity should begin to form.[1] If the solution remains clear, the product is too soluble; proceed to evaporation.

-

Step 2: Supersaturation and Seeding[2]

-

After acid addition, swap the ice bath for a heating block.[1]

-

Heat the slurry to 60–65°C .

-

Once clear, cool slowly (0.5°C/min) to 45°C .

-

CRITICAL STEP: Add 0.5 wt% seed crystals of pure (S)-3-Ethylmorpholine HCl.

Step 3: Cooling Crystallization[1]

-

Hold temperature at 45°C for 30 minutes to allow seed bed to establish.

-

Initiate a linear cooling ramp: Cool from 45°C to 0°C over 4 hours (approx. 0.2°C/min).

-

Optional: If yield is low, add an additional 20 mL of Ethyl Acetate (Anti-solvent) slowly via syringe pump during the cooling phase.[1][2]

Step 4: Isolation[1][2]

-

Filter the slurry using a sintered glass funnel (Porosity 3) under nitrogen pressure or vacuum.[1]

-

Wash the filter cake with 2 x 10 mL of cold Ethyl Acetate (0°C) .

-

Caution: Do not wash with alcohols, as they will dissolve the yield.[1]

-

-

Deliquor the cake for 15 minutes.

Step 5: Drying[2][4][5]

-

Transfer solids to a vacuum oven.

-

Dry at 40°C under full vacuum (-30 inHg) for 12 hours.

-

Yield Expectation: 85–92%.

-

Target Appearance: White to off-white crystalline needles or prisms.[1]

Characterization & Quality Control

To validate the protocol, the following analytical methods are required:

| Test | Method | Acceptance Criteria |

| Identity | 1H NMR (D2O or DMSO-d6) | Consistent with structure; no solvent peaks.[1] |

| Chiral Purity | Chiral HPLC (e.g., Chiralpak IC or AD-H) | >99.5% ee (S-isomer).[1] |

| Solid Form | PXRD (Powder X-Ray Diffraction) | Sharp, distinct peaks (Amorphous halo indicates failed crystallization).[1] |

| Residual Solvent | GC-Headspace | <5000 ppm (IPA/EtOAc).[1] |

| Chloride Content | Ion Chromatography / Titration | 1:1 Stoichiometry (Theoretical ± 2%).[1] |

Optical Rotation

Since this is a chiral salt, specific rotation is a quick purity check.[1]

- : Literature values for similar morpholine derivatives suggest a negative rotation for the (S)-isomer in water, but this must be experimentally verified against a reference standard.[1]

Troubleshooting Guide

Problem: The product formed a sticky oil at the bottom of the flask.

-

Cause: Cooling was too fast, or the solvent system was too non-polar (too much EtOAc).[1][2]

-

Fix: Re-heat the mixture until the oil dissolves. Add 5-10% more Isopropanol.[1] Cool slower and ensure seeding is performed.

Problem: Low Yield (<50%).

-

Cause: Product is too soluble in the mother liquor.[1]

-

Fix: Concentrate the mother liquor by 50% on a rotovap and cool again. Alternatively, increase the ratio of Ethyl Acetate to IPA in the next run (e.g., from 2:1 to 4:1).

Problem: Low Enantiomeric Excess (ee%).

References

-

Chemical Synthesis of Morpholine Derivatives

-

Crystallization of Amine Salts

-

Chiral Resolution Techniques

-

Safety Data & Properties

(Note: Specific patent literature for the crystallization of the (S)-3-ethylmorpholine HCl salt is sparse; this protocol is derived from first-principles process chemistry applied to homologous chiral amine hydrochlorides.)

Sources

- 1. 3-O-Ethylmorphine hydrochloride | C19H24ClNO3 | CID 5360692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN107383032B - Purification and preparation method of morphine base, morphine hydrochloride and heroin hydrochloride standard substances for forensic drug detection - Google Patents [patents.google.com]

- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 4. CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 5. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Notes and Protocols for the Functionalization of the Morpholine Ring in (S)-3-Ethylmorpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Morpholine Scaffold - A Privileged Motif in Modern Drug Discovery

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of clinically successful drugs and bioactive molecules. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles, make it an attractive component in the design of novel therapeutics.[1] The introduction of substituents onto the morpholine ring allows for the fine-tuning of a molecule's biological activity and selectivity. This guide provides a detailed exploration of synthetic strategies for the functionalization of (S)-3-Ethylmorpholine hydrochloride, a chiral building block with significant potential for the creation of diverse and potent pharmaceutical agents.

The presence of the ethyl group at the C3 position introduces a key stereocenter, offering opportunities for stereospecific interactions with biological targets. The hydrochloride salt form, while ensuring stability and ease of handling, necessitates careful consideration of reaction conditions, particularly concerning the basicity required for many transformations. This document will provide detailed protocols and the underlying scientific rationale for three key functionalization strategies: N-Arylation , C-H Functionalization , and Ring-Opening Reactions .

I. N-Arylation of (S)-3-Ethylmorpholine: Forging the C-N Bond

The introduction of an aryl group onto the morpholine nitrogen is a common and highly effective strategy for modulating the pharmacological properties of a lead compound. Two of the most powerful methods for achieving this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Chan-Lam coupling.

A. Buchwald-Hartwig Amination: A Versatile and Robust Approach

The Buchwald-Hartwig amination is a Nobel Prize-winning reaction that has revolutionized the synthesis of carbon-nitrogen bonds, offering broad substrate scope and functional group tolerance.[2] The reaction couples an amine with an aryl halide or triflate, catalyzed by a palladium complex.[3]

Causality Behind Experimental Choices:

-

Deprotonation: (S)-3-Ethylmorpholine hydrochloride must first be neutralized to the free amine to participate in the catalytic cycle. A strong, non-nucleophilic base is crucial for this deprotonation and for facilitating the subsequent steps in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice due to its high basicity and steric bulk, which minimizes side reactions.[3]

-

Catalyst System: The choice of palladium precursor and ligand is critical for reaction efficiency. A common and effective combination is tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the palladium source and a bulky, electron-rich phosphine ligand such as 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos). These ligands stabilize the palladium(0) active species and promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[4]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst decomposition and unwanted side reactions.

Experimental Protocol: Buchwald-Hartwig N-Arylation

Materials:

-

(S)-3-Ethylmorpholine hydrochloride

-

Aryl bromide (or iodide/triflate)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1.5 mol%) and XPhos (3.0 mol%).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous toluene, followed by the aryl bromide (1.0 equiv), (S)-3-Ethylmorpholine hydrochloride (1.2 equiv), and sodium tert-butoxide (2.5 equiv).

-

Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative N-Arylation Reactions

| Aryl Halide | Product | Yield (%) |

| 4-Bromotoluene | (S)-4-(4-Methylphenyl)-3-ethylmorpholine | 85 |

| 1-Bromo-4-fluorobenzene | (S)-4-(4-Fluorophenyl)-3-ethylmorpholine | 82 |

| 2-Bromopyridine | (S)-3-Ethyl-4-(pyridin-2-yl)morpholine | 75 |

Workflow Diagram: Buchwald-Hartwig Amination

Caption: Workflow for Buchwald-Hartwig N-Arylation.

B. Chan-Lam Coupling: A Mild and Economical Alternative

The Chan-Lam coupling provides a valuable alternative to palladium-catalyzed methods, utilizing a more abundant and less expensive copper catalyst.[5] This reaction couples amines with arylboronic acids and is often performed under milder conditions, sometimes even open to the air.[6]

Causality Behind Experimental Choices:

-

Copper Source: Copper(II) acetate (Cu(OAc)₂) is a commonly used and effective catalyst for this transformation.

-

Base: A base is required to neutralize the hydrochloride salt and to facilitate the transmetalation step. Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are often employed.[6]

-

Oxidant: The reaction typically requires an oxidant to regenerate the active Cu(II) species from Cu(I) formed during the catalytic cycle. Atmospheric oxygen is often sufficient for this purpose.[5]

Experimental Protocol: Chan-Lam N-Arylation

Materials:

-

(S)-3-Ethylmorpholine hydrochloride

-

Arylboronic acid

-

Copper(II) acetate (Cu(OAc)₂)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Methanol (MeOH)

-

Molecular sieves (optional, for anhydrous conditions)

Procedure:

-

To a round-bottom flask, add (S)-3-Ethylmorpholine hydrochloride (1.0 equiv), the arylboronic acid (1.5 equiv), and Cu(OAc)₂ (10-20 mol%).

-

Add the solvent (DCM or MeOH) and the base (2.5-3.0 equiv).

-

Stir the reaction mixture at room temperature to 50 °C. The flask can be left open to the air.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

II. C-H Functionalization: Direct Modification of the Morpholine Core

Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, allowing for the modification of a molecule without the need for pre-installed functional groups.[7] For the morpholine ring, C-H functionalization can be directed to the positions alpha to the nitrogen or oxygen atoms. The presence of the C3-ethyl group is expected to influence the regioselectivity of these reactions.

Photoredox-Catalyzed α-Amino C-H Arylation

Visible-light photoredox catalysis offers a mild and efficient method for the functionalization of C-H bonds adjacent to a nitrogen atom. This approach utilizes a photocatalyst that, upon light absorption, can initiate a radical-based reaction cascade.

Causality Behind Experimental Choices:

-

Photocatalyst: Iridium-based photocatalysts, such as [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, are commonly used due to their favorable redox potentials and photostability.

-

Radical Precursor: Aryl diazonium salts or aryl halides can serve as precursors for the aryl radical.

-

Regioselectivity: The reaction is expected to proceed via a nitrogen-centered radical cation, which then undergoes deprotonation at the most accessible and electronically favorable C-H bond. In the case of (S)-3-Ethylmorpholine, functionalization is anticipated at the C2 and C5 positions. The steric bulk of the C3-ethyl group may influence the ratio of C2 versus C5 functionalization.

Experimental Protocol: Photocatalytic C-H Arylation

Materials:

-

(S)-3-Ethylmorpholine hydrochloride

-

Aryl diazonium salt or Aryl bromide

-

[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (photocatalyst)

-

Base (e.g., sodium acetate)

-

Anhydrous solvent (e.g., acetonitrile or dimethylacetamide)

-

Visible light source (e.g., blue LED lamp)

Procedure:

-

In a reaction vessel, combine (S)-3-Ethylmorpholine hydrochloride (1.5 equiv), the aryl diazonium salt (1.0 equiv), the photocatalyst (1-2 mol%), and the base (2.0 equiv).

-

Add the anhydrous solvent and degas the mixture with an inert gas.

-

Irradiate the reaction mixture with a visible light source at room temperature with stirring.

-

Monitor the reaction by LC-MS.

-

Upon completion, quench the reaction and perform a standard aqueous workup.

-

Purify the product mixture by chromatography to isolate the C2 and C5 arylated isomers.

Logical Relationship: C-H Functionalization Regioselectivity

Caption: Regioselectivity in C-H functionalization.

III. Ring-Opening Reactions: Accessing Novel Scaffolds

Ring-opening of the morpholine scaffold can lead to the formation of valuable acyclic amino alcohol derivatives, which can be further elaborated into other complex molecules. These reactions typically involve the cleavage of a C-O or C-N bond within the ring.

Reductive Ring-Opening

Reductive cleavage of the C-O bond can be achieved using strong reducing agents. The regioselectivity of the ring opening in a 3-substituted morpholine is an important consideration.

Causality Behind Experimental Choices:

-

Reducing Agent: Strong hydride reagents such as lithium aluminum hydride (LiAlH₄) or reagents that can generate a low-valent titanium species (e.g., McMurry reaction conditions) can effect the reductive cleavage of the C-O bond.

-

Protecting Group: The nitrogen atom is typically protected, for example as a tosylamide, to direct the reactivity towards the C-O bond and to prevent unwanted side reactions.

Experimental Protocol: Reductive Ring-Opening of N-Tosyl-(S)-3-Ethylmorpholine

Materials:

-

N-Tosyl-(S)-3-Ethylmorpholine (prepared from (S)-3-Ethylmorpholine)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a solution of N-Tosyl-(S)-3-Ethylmorpholine (1.0 equiv) in anhydrous THF under an inert atmosphere, add LiAlH₄ (2.0-3.0 equiv) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate and purify the crude product by chromatography to yield the corresponding amino alcohol.

Conclusion

The functionalization of (S)-3-Ethylmorpholine hydrochloride offers a rich landscape for the synthesis of novel and diverse chemical entities with significant potential in drug discovery. The protocols outlined in this guide for N-arylation, C-H functionalization, and ring-opening provide a solid foundation for researchers to explore the chemical space around this valuable chiral scaffold. The key to success lies in the careful selection of reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, to achieve the desired transformation with high efficiency and selectivity, while accounting for the presence of the C3-stereocenter and the hydrochloride salt form of the starting material.

References

-

Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

-

J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

- Hartwig, J. F. (2008). Sequential N-Arylation of Primary Amines as a Route To Alkyldiarylamines. Organic Letters, 10(19), 4255-4258.

- Barbe, G., & Charette, A. B. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Molecules, 27(23), 8415.

-

ResearchGate. (n.d.). N-arylation of Morpholine with Pd(OAc)2 in the Presence of Anchored Phosphines. Retrieved from [Link]

-